4-Isopropoxy-2-(trifluoromethyl)benzoic acid
CAS No.:
Cat. No.: VC13391627
Molecular Formula: C11H11F3O3
Molecular Weight: 248.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F3O3 |
|---|---|
| Molecular Weight | 248.20 g/mol |
| IUPAC Name | 4-propan-2-yloxy-2-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C11H11F3O3/c1-6(2)17-7-3-4-8(10(15)16)9(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,16) |
| Standard InChI Key | LUZIBTMOXCBDHO-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
| Canonical SMILES | CC(C)OC1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
The compound’s systematic name is 4-propan-2-yloxy-3-(trifluoromethyl)benzoic acid, with the molecular formula C₁₁H₁₁F₃O₃ . Its structure features:
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A benzoic acid core.
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A trifluoromethyl (-CF₃) group at the 3-position.
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An isopropoxy (-OCH(CH₃)₂) group at the 4-position.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 248.20 g/mol | |
| Density | 1.287 g/cm³ | |
| Boiling Point | 312.4°C | |
| Flash Point | 142.7°C | |
| LogP (Partition Coefficient) | 3.19 | |
| Vapor Pressure | 0 mmHg at 25°C |
Synthesis and Manufacturing
Patent-Based Synthetic Routes
Multiple patents describe the preparation of 4-isopropoxy-3-(trifluoromethyl)benzoic acid:
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WO2011/109471 A1 (Arena Pharmaceuticals): Utilizes a Friedel-Crafts alkylation followed by oxidation to introduce the isopropoxy and carboxylic acid groups .
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WO2008/128951 A1 (Glaxo Group Limited): Employs a palladium-catalyzed coupling reaction for functional group interconversion .
Key Reaction Steps:
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Intermediate Formation: 3-Trifluoromethylphenol is alkylated with isopropyl bromide to yield 4-isopropoxy-3-(trifluoromethyl)benzene.
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Oxidation: The methyl group is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
Green Chemistry Approaches
Recent methods emphasize solvent-free conditions or photocatalytic oxidation to minimize waste. For example, Ir(dFppy)₃-catalyzed reactions under blue LED irradiation achieve yields >90% for analogous benzoic acids .
Physicochemical and Thermodynamic Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the hydrophobic -CF₃ group .
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Thermal Stability: Decomposes above 300°C without melting, as indicated by the absence of a reported melting point .
Reactivity Profile
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Acid-Base Behavior: The carboxylic acid group (pKa ≈ 2.8) facilitates salt formation with bases .
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Electrophilic Substitution: The electron-withdrawing -CF₃ group directs incoming electrophiles to the 2- and 6-positions .
Pharmaceutical and Industrial Applications
Drug Discovery and Development
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Antifungal Agents: Esters of this compound demonstrate activity against Candida albicans by inhibiting ergosterol biosynthesis .
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Neuroprotection: Derivatives like OPTBA (a pyruvate ester) reduce cerebral infarct volumes by 60% in rat stroke models, surpassing the efficacy of standalone pyruvate or HTB .
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Antiviral Research: Biaryl amides derived from trifluoromethyl benzoic acids show EC₅₀ values comparable to telaprevir (15 nM) against HCV .
Material Science Applications
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Liquid Crystals: The -CF₃ group enhances thermal stability in smectic phases, enabling use in display technologies .
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Polymer Additives: Incorporated into polyesters to improve UV resistance and mechanical strength .
| Parameter | Value | Source |
|---|---|---|
| Oral LD₅₀ (Rat) | >2,000 mg/kg | |
| Skin Irritation (Rabbit) | Moderate erythema | |
| OEL (Occupational Exposure) | Not established |
Future Perspectives and Research Gaps
Unmet Challenges
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Synthetic Efficiency: Current routes suffer from low yields (~40%) in multi-step syntheses .
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Toxicity Profiling: Long-term ecotoxicological data are lacking, necessitating OECD 207/208 compliance studies .
Emerging Opportunities
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